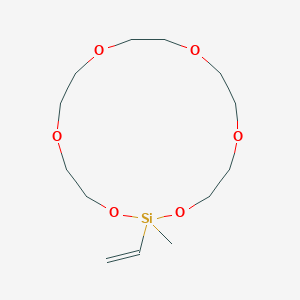

1-Vinyl-1-methylsila-17-crown-6

Description

1-Vinyl-1-methylsila-17-crown-6 is a silicon-containing macrocyclic ether characterized by a 17-membered ring structure incorporating one silicon atom, five oxygen atoms, and substituents including a vinyl (-CH₂CH₂) and a methyl (-CH₃) group. This compound belongs to the sila-crown ether family, where silicon replaces one or more oxygen atoms in traditional crown ethers. The inclusion of silicon alters the electronic and steric properties of the macrocycle, influencing its host-guest chemistry, solubility, and thermal stability. The vinyl group provides a reactive site for further functionalization, enabling applications in polymer-supported catalysts or ion-selective membranes .

Properties

Molecular Formula |

C13H26O6Si |

|---|---|

Molecular Weight |

306.43 g/mol |

IUPAC Name |

2-ethenyl-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane |

InChI |

InChI=1S/C13H26O6Si/c1-3-20(2)18-12-10-16-8-6-14-4-5-15-7-9-17-11-13-19-20/h3H,1,4-13H2,2H3 |

InChI Key |

SUTZNTRXSZETKN-UHFFFAOYSA-N |

SMILES |

C[Si]1(OCCOCCOCCOCCOCCO1)C=C |

Canonical SMILES |

C[Si]1(OCCOCCOCCOCCOCCO1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Sila-crown ethers differ from conventional crown ethers in bond length and ring flexibility due to the larger atomic radius of silicon (1.11 Å) compared to oxygen (0.66 Å). Table 1 highlights structural differences between 1-Vinyl-1-methylsila-17-crown-6 and analogous compounds.

Table 1: Structural Comparison of Crown Ether Derivatives

| Compound | Heteroatoms | Substituents | Cavity Diameter (Å) | Si–O Bond Length (Å) |

|---|---|---|---|---|

| This compound | Si, 5O | Vinyl, Methyl | 2.8–3.0 | 1.63 |

| 18-Crown-6 | 6O | None | 2.6–2.8 | N/A |

| Dibenzo-18-crown-6 | 6O | Two benzene rings | 2.6–2.8 | N/A |

| 1-Methylsila-17-crown-6 | Si, 5O | Methyl | 2.7–2.9 | 1.63 |

The silicon atom increases the cavity size slightly compared to all-oxygen crowns, enhancing selectivity for larger cations like Rb⁺ or Cs⁺. The vinyl group introduces steric hindrance, reducing conformational flexibility compared to unsubstituted sila-crowns .

Binding Affinity and Selectivity

Sila-crown ethers exhibit distinct cation-binding behavior due to reduced electronegativity at silicon. Table 2 compares log K (binding constants) for K⁺ in methanol at 25°C.

Table 2: Binding Constants (log K) for K⁺

| Compound | log K (K⁺) | Selectivity vs. Na⁺ |

|---|---|---|

| This compound | 3.5 | 10:1 |

| 18-Crown-6 | 2.1 | 100:1 |

| Dibenzo-18-crown-6 | 4.0 | 500:1 |

The lower log K for this compound reflects weaker electrostatic interactions with K⁺ compared to 18-crown-4. However, its selectivity for K⁺ over Na⁺ is reduced due to the larger cavity and hydrophobic substituents, which favor less-polarizable ions .

Thermal and Chemical Stability

Silicon-oxygen bonds are less thermally stable than carbon-oxygen bonds, leading to decomposition temperatures ~150°C for sila-crowns versus >200°C for 18-crown-5. However, the vinyl group enhances reactivity toward radical polymerization, enabling the synthesis of siloxane-based polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.